molecular formula C7H17ClN2O2 B1435095 Tert-butyl 3-hydrazinylpropanoate hydrochloride CAS No. 1949815-79-5

Tert-butyl 3-hydrazinylpropanoate hydrochloride

Cat. No.: B1435095
CAS No.: 1949815-79-5
M. Wt: 196.67 g/mol
InChI Key: LCBBWUYXNLPZIH-UHFFFAOYSA-N
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Description

Fundamental Chemical Characterization

The fundamental chemical characterization of tert-butyl 3-hydrazinylpropanoate hydrochloride encompasses several critical aspects that define its molecular identity and chemical behavior. This compound belongs to the class of hydrazine derivatives that have been extensively studied for their synthetic utility and unique reactivity patterns. The characterization involves detailed examination of its molecular structure, identification parameters, and fundamental chemical properties that distinguish it from related compounds. Understanding these fundamental characteristics is essential for proper handling, identification, and application of this compound in synthetic chemistry.

Structural Elucidation

The structural elucidation of this compound reveals a complex molecular architecture that combines multiple functional groups within a single framework. The compound features a propanoate backbone with a tert-butyl ester protecting group and a terminal hydrazine functionality that is protonated in the hydrochloride salt form. This structural arrangement creates unique electronic and steric properties that influence the compound's reactivity and stability. The presence of the hydrochloride salt form significantly affects the compound's solubility characteristics and handling properties compared to the free base form.

Molecular formula and Chemical Abstract Service registry number

The molecular formula of this compound is definitively established as C₇H₁₇ClN₂O₂, representing the protonated form of the hydrazine functionality with the associated chloride counterion. The Chemical Abstract Service registry number for this specific hydrochloride salt form is 1949815-79-5, which uniquely identifies this compound in chemical databases and literature. The molecular weight of the hydrochloride salt is precisely 196.68 grams per mole, reflecting the addition of hydrochloric acid to the free base compound. For comparison, the free base form of tert-butyl 3-hydrazinylpropanoate carries the Chemical Abstract Service number 107349-78-0 and has the molecular formula C₇H₁₆N₂O₂ with a molecular weight of 160.21 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation for the hydrochloride form is documented as O=C(OC(C)(C)C)CCNN.[H]Cl, clearly indicating the protonation state and salt formation. This notation provides unambiguous structural information that can be used for computational chemistry applications and database searches. The European Community number for related compounds in this series has been assigned, though specific regulatory identifiers for the hydrochloride salt may vary depending on the jurisdiction and intended use.

Parameter Hydrochloride Salt Free Base
Chemical Abstract Service Number 1949815-79-5 107349-78-0
Molecular Formula C₇H₁₇ClN₂O₂ C₇H₁₆N₂O₂
Molecular Weight (g/mol) 196.68 160.21
Simplified Molecular Input Line Entry System O=C(OC(C)(C)C)CCNN.[H]Cl O=C(OC(C)(C)C)CCNN
Stereochemical and isomeric considerations

The stereochemical analysis of this compound reveals that the compound does not possess any chiral centers in its molecular structure, indicating that it exists as a single constitutional isomer without optical activity. The propanoate chain adopts an extended conformation that minimizes steric interactions between the bulky tert-butyl group and the hydrazine functionality. The absence of stereoisomerism simplifies the synthetic preparation and purification processes, as there are no diastereomeric or enantiomeric mixtures to separate.

The molecular geometry around the ester carbonyl carbon exhibits typical sp² hybridization with trigonal planar geometry, while the hydrazine nitrogen atoms display sp³ hybridization with tetrahedral geometry when considering the lone pairs. The tert-butyl group adopts its characteristic tetrahedral configuration, providing significant steric bulk that influences the compound's reactivity patterns. The hydrochloride salt formation does not introduce additional stereochemical complexity, as the protonation occurs at the terminal nitrogen atom without creating new chiral centers.

Conformational analysis indicates that the molecule can adopt multiple rotameric forms around the carbon-carbon and carbon-nitrogen single bonds, with the most stable conformation being that which minimizes electrostatic repulsion between functional groups. The presence of the hydrochloride salt form may influence the preferred conformations through intramolecular hydrogen bonding interactions between the protonated nitrogen and other electron-rich centers in the molecule.

Tautomerism and protonation states

The tautomeric behavior of this compound is primarily governed by the hydrazine functionality, which can exist in different protonation states depending on the solution conditions and counterions present. In the hydrochloride salt form, the terminal nitrogen atom of the hydrazine group is protonated, creating a positively charged ammonium center that is stabilized by the chloride counterion. This protonation significantly alters the electronic properties of the hydrazine group and its nucleophilic character compared to the free base form.

The acid-base equilibrium between the protonated and neutral forms of the hydrazine group plays a crucial role in determining the compound's solubility and reactivity characteristics. The protonated form exhibits enhanced water solubility due to the ionic character imparted by the ammonium chloride salt formation. The basicity of the hydrazine nitrogen atoms allows for reversible protonation-deprotonation reactions that can be exploited in synthetic transformations and purification procedures.

Tautomeric equilibria involving the ester functionality are generally not observed under normal conditions, as the ester group remains stable in its conventional form. However, under strongly basic conditions, enolate formation at the alpha position to the carbonyl group becomes possible, though this is not a prominent feature of the compound's normal chemical behavior. The hydrazine group itself does not typically undergo tautomeric rearrangements, maintaining its substituted form throughout most chemical transformations.

Properties

IUPAC Name

tert-butyl 3-hydrazinylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)4-5-9-8;/h9H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBBWUYXNLPZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Preparation of tert-butyl hydrazine derivatives generally involves:

  • Formation of a hydrazine intermediate or salt.
  • Reaction with tert-butyl alcohol or related tert-butyl-containing reagents.
  • Acidification with hydrochloric acid to yield the hydrochloride salt.
  • Purification by crystallization or vacuum distillation.

This approach leverages hydrazine hydrate as a nucleophile reacting with tert-butyl alcohol under controlled acidic and buffered conditions to form the tert-butyl hydrazine intermediate, which is then converted to the hydrochloride salt.

Detailed Preparation Method (Based on Tertiary Butyl Hydrazine Hydrochloride)

A representative and well-documented method for preparing tertiary butyl hydrazine hydrochloride, which can be adapted for tert-butyl 3-hydrazinylpropanoate hydrochloride, involves the following steps:

Stepwise Procedure

Step Description Conditions Notes
(a) Buffer Preparation Mix hydrazine hydrate aqueous solution with an organic acid (e.g., formic acid, acetic acid) to form a buffer solution at pH < 4 Room temperature, pH ~2-3 Hydrazine hydrate concentration: 25-85% mass
(b) Addition of tert-butyl alcohol Add tert-butyl alcohol dropwise to the buffered hydrazine solution at 45-105°C Dropwise addition over 30-90 minutes, followed by reflux for 6-7 hours Reaction forms tertiary butyl hydrazine-organic acid solution
(c) Acidification Pass hydrogen chloride gas into the reaction mixture to form the hydrochloride salt Controlled molar ratio of HCl to hydrazine derivative, stirring at room temperature Converts intermediate to tertiary butyl hydrazine hydrochloride aqueous solution
(d) Purification Vacuum distillation to remove water and low-boiling impurities, followed by crystallization Vacuum distillation, drying at ~120°C Yields white crystalline tertiary butyl hydrazine hydrochloride with purity >98% (HPLC)

Example Data from Specific Embodiments

Embodiment Hydrazine Hydrate (g, mol) Organic Acid tert-Butyl Alcohol (g, mol) HCl (mol) Yield (%) Purity (HPLC %)
1 100 g (1.0 mol, 32%) Formic acid 111 g (1.5 mol) 1.5 89.3 98.7
2 150 g (1.5 mol, 32%) Acetic acid 144.3 g (1.95 mol) 2.0 85.8 98.3
3 100 g (1.5 mol, 48%) Acetic acid 166.5 g (2.25 mol) 3.0 89.1 99.1

These results demonstrate that varying the hydrazine hydrate concentration, organic acid, and reagent molar ratios can optimize yield and purity. The process is scalable and reproducible with consistent high purity products.

Alternative Process Using Hydrazine Salts and Tertiary Butanol

Another patented method involves reacting hydrazine salts of hydrohalogenic acids with tertiary butanol in the presence of hydrazine dihydrohalogenide or hydrogen halide to obtain tertiary butyl hydrazine hydrohalogenide salts:

  • The reaction is conducted under atmospheric pressure at 80-140°C, preferably 90-110°C.
  • Molar ratios of reactants are carefully controlled to optimize yield.
  • The process avoids the use of tert-butyl chloride, reducing hazardous waste and operational complexity.
  • The formed tertiary butyl hydrazine hydrohalogenide can be neutralized and distilled to obtain free tertiary butyl hydrazine if desired.

This process highlights an economical and safer alternative for producing tert-butyl hydrazine derivatives, which can be adapted for the preparation of this compound by incorporating the propanoate moiety in the starting materials.

Chemical Considerations and Reaction Mechanism

  • The reaction of tert-butyl alcohol with hydrazine derivatives proceeds via nucleophilic substitution, often facilitated by acidic conditions that protonate the alcohol, making it a better leaving group.
  • The reaction mechanism may involve an SN1 pathway, where protonation of tert-butyl alcohol forms a tert-butyloxonium ion, which dissociates to a carbocation intermediate that is then attacked by the hydrazine nucleophile.
  • The subsequent acidification with hydrogen chloride gas ensures the formation of the hydrochloride salt, enhancing stability and crystallinity.

Summary Table of Preparation Parameters

Parameter Range / Typical Value Impact on Process
Hydrazine hydrate conc. 25-85% mass Influences reaction rate and purity
Organic acid type Formic acid, acetic acid, citric acid, lactic acid Buffer pH control, reaction environment
Buffer pH <4 Ensures protonation and reaction control
Temperature (addition) 40-105°C Controls reaction kinetics and yield
tert-Butyl alcohol molar ratio 1.5-2.25 mol per mol hydrazine Stoichiometry for complete reaction
Reaction time 6-7 hours Ensures full conversion
Hydrogen chloride molar ratio 1.5-3 mol per mol hydrazine Completes salt formation
Purification Vacuum distillation, recrystallization Removes impurities and concentrates product

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydrazinylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-hydrazinylpropanoate hydrochloride is extensively used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Can be reduced to yield hydrazine derivatives.
  • Substitution Reactions : Undergoes nucleophilic substitution reactions to form different substituted products.

Biological Research

In biological research, this compound serves as a precursor for synthesizing biologically active molecules. It has been investigated for its potential therapeutic applications, including:

  • Antimicrobial Properties : Exhibits antimicrobial effects against certain bacterial strains by disrupting cell membranes or interfering with metabolic pathways.
  • Anticancer Activity : Research indicates potential anticancer properties through the induction of apoptosis in cancer cells, which may inhibit tumor growth.
  • Neuroprotective Effects : Some derivatives have shown neuroprotective benefits by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its versatility allows it to be employed in:

  • Pharmaceutical Development : As a building block for synthesizing new drugs targeting various diseases.
  • Agrochemical Production : Investigated for potential use as pesticides or herbicides due to its biological activity against pests resistant to conventional treatments.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound. Researchers synthesized several derivatives and evaluated their efficacy against cancer cell lines. The results indicated that certain derivatives significantly induced apoptosis, suggesting a mechanism for potential cancer therapies.

CompoundActivity LevelMethod of Synthesis
Derivative AHighAlkylation reaction
Derivative BModerateEsterification
Derivative CLowDirect fluorination

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of this compound against various bacterial strains. The findings demonstrated that this compound disrupted bacterial cell membranes, leading to cell death. This property highlights its potential use as an antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydrazinylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in the synthesis of complex molecules and in studying reaction mechanisms .

Comparison with Similar Compounds

Ethyl 3-hydrazinylpropanoate Hydrochloride

Ethyl 3-hydrazinylpropanoate hydrochloride (CAS: 1216111-67-9, molecular formula: C₅H₁₃ClN₂O₂, molecular weight: 168.63) shares a similar hydrazine backbone but differs in the ester group (ethyl vs. tert-butyl). Key distinctions include:

  • Steric Effects : The bulkier tert-butyl group may hinder nucleophilic attacks at the ester carbonyl, slowing reaction kinetics relative to the ethyl analog .
  • Applications : Both compounds serve as intermediates in heterocycle synthesis (e.g., pyrazoles or triazoles), but the tert-butyl variant is preferred in reactions requiring steric protection of reactive sites .

Tert-butyl 3-amino-2-methylpropanoate Hydrochloride

hydrazine) and branching (methyl group at C2). Key comparisons:

  • Reactivity : The hydrazine group in the target compound enables condensation with ketones or aldehydes to form hydrazones, whereas the amine group in this analog is more suited for amidation or alkylation .
  • Thermal Stability : The tert-butyl ester in both compounds enhances thermal stability, but the hydrazine moiety may introduce sensitivity to oxidation under acidic conditions .
  • Pharmaceutical Utility: The hydrazine derivative is pivotal in synthesizing antiviral or anticancer agents, while the amino variant is used in peptide mimetics .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Ester Group Functional Group Key Applications
Tert-butyl 3-hydrazinylpropanoate HCl C₇H₁₇ClN₂O₂ 196.68 tert-butyl Hydrazine Heterocycle synthesis, APIs*
Ethyl 3-hydrazinylpropanoate HCl C₅H₁₃ClN₂O₂ 168.63 ethyl Hydrazine Lab-scale intermediates
Tert-butyl 3-amino-2-methylpropanoate HCl C₉H₂₀ClNO₂ 209.72 tert-butyl Amine Peptide analogs, agrochemicals

*APIs: Active Pharmaceutical Ingredients

Industrial and Research Relevance

  • Supplier Landscape: The tert-butyl 3-hydrazinylpropanoate HCl is predominantly supplied by Chinese vendors, with prices and availability varying by region .
  • Purity Standards: High purity (≥95%) is critical for reproducibility in pharmaceutical R&D, as emphasized for tert-butyl 3-amino-2-methylpropanoate HCl .

Biological Activity

Tert-butyl 3-hydrazinylpropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its structural characteristics, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Structural Characteristics

  • Chemical Formula : C7_7H16_{16}N2_2O2_2
  • Molecular Structure :
    • SMILES: CC(C)(C)OC(=O)CCNN
    • InChI: InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)4-5-9-8/h9H,4-5,8H2,1-3H3

The compound features a tert-butyl group attached to a propanoate moiety, which is further linked to a hydrazine functional group. This structural arrangement is crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial effects against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Activity : Research has suggested potential anticancer properties through induction of apoptosis in cancer cells. The hydrazine group is often associated with compounds that can inhibit tumor growth by triggering programmed cell death.
  • Neuroprotective Effects : Some studies have indicated that derivatives of hydrazine compounds can offer neuroprotective benefits, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of various hydrazine derivatives. This compound was included in the screening process, where it demonstrated significant cytotoxicity against several cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates, revealing that the compound induced apoptosis through the activation of caspase pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways that regulate cell survival and death.
  • Oxidative Stress Response : It appears to modulate the production of reactive oxygen species (ROS), which are critical in mediating cellular responses to stress and apoptosis.

Q & A

Q. Key Considerations :

  • Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate).
  • Avoid prolonged exposure to moisture to prevent tert-butyl group cleavage .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

NMR Spectroscopy :

  • ¹H NMR (D2O): Look for tert-butyl singlet at δ 1.2–1.4 ppm and hydrazine NH2 protons at δ 2.8–3.2 ppm .
  • ¹³C NMR : Confirm tert-butyl carbon at ~28 ppm and carbonyl (C=O) at ~170 ppm .

Mass Spectrometry :

  • ESI-MS : Expected [M+H]+ at m/z 209.1 (calculated for C7H16N2O2·HCl). Discrepancies may indicate impurities or degradation .

Elemental Analysis : Validate Cl% (theoretical ~16.9%) to confirm hydrochloride formation .

Data Cross-Validation : Compare results with literature values for analogous tert-butyl hydrazine derivatives (e.g., tert-butylhydrazine hydrochloride in ).

Basic: How does the tert-butyl group influence the compound’s stability under different storage conditions?

Methodological Answer:
The tert-butyl group enhances steric protection but introduces vulnerabilities:

Thermal Stability : Decomposition occurs above 150°C (TGA analysis). Store at 2–8°C in airtight containers to prevent hydrolysis .

Moisture Sensitivity : The tert-butyl ester hydrolyzes in aqueous acidic/basic conditions. Use desiccants (silica gel) during storage .

Light Sensitivity : UV exposure may degrade the hydrazine moiety. Store in amber glass vials .

Experimental Validation : Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Advanced: How can researchers resolve contradictions between NMR and mass spectrometry data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from:

Isomeric Impurities : Hydrazine regiochemistry (e.g., 1° vs. 2° hydrazine) alters NMR splitting patterns but not mass. Use 2D NMR (COSY, HSQC) to assign connectivity .

Degradation Products : Hydrolysis of tert-butyl groups generates tertiary alcohols detectable via GC-MS but missed in LC-MS. Compare fresh vs. aged samples .

Ionization Artifacts : ESI-MS may show adducts (e.g., [M+Na]+). Use high-resolution MS (HRMS) to distinguish isotopic patterns .

Case Study : A derivative with m/z 209.1 but unexpected ¹H NMR signals could indicate partial tert-butyl cleavage. Repeat synthesis with stricter anhydrous conditions .

Advanced: What computational strategies are effective for modeling the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

DFT Calculations :

  • Optimize geometry (B3LYP/6-31G*) to assess hydrazine’s nucleophilicity. The tert-butyl group reduces steric hindrance at the β-carbon, favoring SN2 mechanisms .

Molecular Dynamics (MD) :

  • Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Hydrazine’s solvation in polar solvents slows reactivity .

Docking Studies :

  • Predict binding to biological targets (e.g., enzymes with hydrazine-sensitive active sites). The hydrochloride salt improves solubility but may alter electrostatic interactions .

Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-hydrazinylpropanoate hydrochloride
Reactant of Route 2
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Tert-butyl 3-hydrazinylpropanoate hydrochloride

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